3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

For medicinal chemistry teams developing kinase inhibitors or CNS-targeted therapeutics, sourcing a heterocyclic building block with the precise regiochemistry for cross-coupling is critical. Generic substitution among imidazo[1,2-a]pyridine isomers is not feasible, as the 3-bromo-2-CF3 pattern provides a unique vector for Suzuki, Buchwald-Hartwig, and Sonogashira reactions that fundamentally differs from 6-bromo or 8-bromo positional isomers. - The C3-bromo handle enables late-stage diversification for BTK inhibitor candidates and mGluR2 PAM programs. - The 2-CF3 group elevates LogP by ~0.8 units versus non-fluorinated analogs, optimizing blood-brain barrier penetration. - Crystalline solid (mp 98-100°C) ensures reproducible weighing for parallel synthesis and process chemistry scale-up.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
CAS No. 503172-42-7
Cat. No. B1519755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS503172-42-7
Molecular FormulaC8H4BrF3N2
Molecular Weight265.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)Br)C(F)(F)F
InChIInChI=1S/C8H4BrF3N2/c9-7-6(8(10,11)12)13-5-3-1-2-4-14(5)7/h1-4H
InChIKeyUWFXWNIDZUWCAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Procurement Guide


3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 503172-42-7) is a halogenated imidazo[1,2-a]pyridine heterocyclic building block with molecular formula C8H4BrF3N2 and molecular weight 265.03 g/mol [1]. The compound features a bromine atom at the 3-position and a trifluoromethyl group at the 2-position of the fused imidazo[1,2-a]pyridine core, with a reported melting point of 98–100°C and calculated LogP of approximately 3.12–3.16 . It serves primarily as a versatile synthetic intermediate in medicinal chemistry programs, particularly for constructing kinase inhibitor scaffolds and central nervous system (CNS)-targeted compounds where the electron-withdrawing CF3 group enhances metabolic stability and lipophilicity [2].

C3‑Br handle Enables Suzuki, Buchwald‑Hartwig, and Sonogashira cross‑coupling for late‑stage diversification.
2‑CF₃ group Enhances lipophilicity and metabolic stability; supports CNS‑penetrant probe design.
Crystalline solid Simplifies accurate weighing, recrystallization, and parallel synthesis handling.

Why 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Cannot Be Substituted


Generic substitution among imidazo[1,2-a]pyridine derivatives is not feasible due to the critical interplay between bromine position and trifluoromethyl placement on the fused bicyclic system. The 3-bromo substitution pattern provides a unique vector for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that differs fundamentally from 6-bromo or 8-bromo positional isomers [1]. Furthermore, the 2-trifluoromethyl group imparts a calculated LogP of ~3.12, which is approximately 0.8 log units higher than non-fluorinated imidazo[1,2-a]pyridine analogs [2], significantly altering membrane permeability and CNS penetration potential. SAR studies on imidazo[1,2-a]pyridine scaffolds demonstrate that even minor positional shifts of halogen or CF3 substituents can alter kinase inhibitory potency by orders of magnitude [3]. Substituting this compound with a 6-bromo-2-CF3 isomer (CAS 1146615-86-2) or a 3-bromo derivative lacking the CF3 group would yield a different pharmacophore geometry and physicochemical profile, invalidating established synthetic routes and SAR relationships.

Isomer mismatch 6‑bromo or 8‑bromo isomers direct cross‑coupling to different vectors, invalidating established SAR and patent‑covered pharmacophores.
Lipophilicity shift Removal of the 2‑CF₃ group lowers LogP by ~0.8 units, potentially altering membrane permeability and CNS exposure profile.
Incomplete scaffold Using a non‑brominated analog or a Br/CF₃ positional isomer yields a different geometry and cannot reproduce the same coupling sequence.

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: Quantitative Differentiation Evidence


Synthetic Accessibility via Precursor Bromination

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine can be synthesized via direct bromination of 2-(trifluoromethyl)imidazo[1,2-a]pyridine with a reported yield of approximately 89% [1]. This synthetic route provides a defined entry point that is not universally applicable across positional isomers; for instance, 6-bromo-2-CF3 analogs require alternative precursor strategies. The bromine atom at the 3-position is introduced under standard electrophilic bromination conditions, whereas 8-position bromination would require different directing group strategies or starting materials.

Synthetic Yield
Class‑level
~89% yield
Supports synthesis workflow planning
Reported for direct bromination of the parent scaffold; specific conditions not fully disclosed.
Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Lipophilicity Advantage Over Non-Brominated Analogs

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits a calculated LogP of 3.12–3.16 [1], representing a 0.77–0.81 log unit increase in lipophilicity compared to 2-(trifluoromethyl)imidazo[1,2-a]pyridine (LogP = 2.353) which lacks the 3-bromo substituent [2]. This lipophilicity enhancement translates to approximately a 5.9-fold increase in octanol-water partition coefficient, a critical determinant for passive membrane permeability and blood-brain barrier penetration . In contrast, alternative scaffolds such as 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine or 3-bromoimidazo[1,2-a]pyridine (lacking CF3) offer different LogP profiles that may compromise CNS penetration or metabolic stability.

Lipophilicity (LogP)
Cross‑study
ΔLogP +0.77 to +0.81
~5.9× partition increase
Supports CNS penetration study fit
Compared with 2‑(trifluoromethyl)imidazo[1,2‑a]pyridine (LogP 2.35).
CNS Drug Discovery Physicochemical Property Optimization Blood-Brain Barrier Penetration

C3-Bromo Handle for Cross-Coupling Diversification

The 3-bromo substituent on 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine serves as a strategic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that install aryl, heteroaryl, or amine functionality at the C3 position [1]. This specific substitution pattern is explicitly claimed in patents covering imidazo[1,2-a]pyridine derivatives as BTK inhibitors [2] and mGluR2 positive allosteric modulators [3], where C3-arylation is essential for target engagement. In contrast, 6-bromo or 8-bromo isomers (e.g., 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, CAS 1146615-86-2) would direct coupling chemistry to different vectors on the bicyclic core, resulting in distinct three-dimensional pharmacophore geometries that may fail to engage the intended biological target.

Cross‑Coupling Handle
Supporting
C3‑Br vector
Pd‑catalyzed
Supports scaffold diversification strategy
C3 orientation claimed in BTK and mGluR2 patents; 6‑/8‑Br isomers give different pharmacophores.
Cross-Coupling Chemistry Kinase Inhibitor Synthesis CNS Therapeutics

Crystalline Solid Form for Easy Handling

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a crystalline solid with a reported melting point of 98–100°C [1]. This property enables straightforward recrystallization purification and facilitates accurate weighing and handling in parallel synthesis workflows. In contrast, many closely related imidazo[1,2-a]pyridine analogs—including 2-(trifluoromethyl)imidazo[1,2-a]pyridine and various 6-bromo or 8-bromo isomers—exist as oils or low-melting solids that are more challenging to purify and handle with precision . The defined melting point also serves as a reliable quality control marker for batch-to-batch consistency assessment.

Solid‑State Property
Class‑level
mp 98–100°C
Supports handling and quality control
Crystalline solid facilitates recrystallization and precise weighing.
Process Chemistry Quality Control Crystallization

Multi-Vendor Commercial Availability

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is commercially available from multiple established suppliers with documented purity specifications ranging from 95% to 99% . Representative pricing at research scale includes approximately $109 for 250 mg and $204 for 1 g (Hit2Lead, 95% purity) , while larger quantities are available from Fujifilm Wako (1g at ~255,000 JPY) and Leyan (95%+ purity) . This multi-vendor sourcing mitigates supply chain risk compared to less common positional isomers or specialized derivatives that may rely on single-source procurement. The compound is also assigned an MDL number (MFCD11111688), facilitating cross-vendor identification and specification comparison .

Commercial Availability
Data to verify
Multi‑vendor, 95‑99%
250 mg ~$109
Supports supply chain reliability
Available from Hit2Lead, Fujifilm Wako, Leyan; MDL MFCD11111688.
Chemical Procurement Supply Chain Reliability Building Block Sourcing

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Application Scenarios


BTK Inhibitor Scaffolds via C3-Aryl Suzuki Coupling

The C3-bromo handle of 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine serves as a strategic diversification point for constructing BTK inhibitor candidates via Suzuki-Miyaura cross-coupling. As disclosed in U.S. Patent 11,098,041, imidazo[1,2-a]pyridine derivatives bearing C3-aryl substitutions exhibit potent BTK inhibitory activity [1]. The 2-CF3 group simultaneously enhances lipophilicity (LogP 3.12) to optimize cellular permeability while the C3-bromo enables late-stage functionalization with diverse aryl/heteroaryl boronic acids. This substitution pattern cannot be replicated using 6-bromo or 8-bromo positional isomers without fundamentally altering the three-dimensional pharmacophore geometry and potentially compromising kinase binding affinity.

mGluR2 PAM Development for CNS Disorders

RU Patent 2492170C2 explicitly claims imidazo[1,2-a]pyridine derivatives with 2-trifluoromethyl substitution as positive allosteric modulators of metabotropic glutamate receptor 2 (mGluR2) [2]. The target compound's LogP of 3.12—approximately 0.8 units higher than non-brominated 2-CF3 imidazo[1,2-a]pyridine—provides enhanced blood-brain barrier penetration potential essential for CNS-targeted therapeutics. The C3-bromo substituent enables installation of aryl or heteroaryl groups required for mGluR2 PAM activity, while the solid physical form (mp 98-100°C) facilitates parallel synthesis library construction with reproducible weighing and purification.

Microwave-Assisted Parallel Library Synthesis

Microwave-assisted synthetic methodologies developed by Chunavala et al. (Synthesis, 2011) demonstrate that substituted imidazo[1,2-a]pyridines can be rapidly prepared under solvent-free conditions with reaction times under 2 minutes [3]. 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is ideally suited as a core building block for such parallel synthesis campaigns, with its 3-bromo group serving as a universal coupling handle for sequential diversification. The defined melting point (98-100°C) and multi-vendor commercial availability at 95-99% purity ensure consistent starting material quality across multiple synthesis batches, reducing experimental variability in SAR exploration.

Process Scale-Up and Crystallization Optimization

The crystalline solid nature of 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine with a defined melting range of 98-100°C [4] makes it an attractive candidate for process chemistry optimization studies. The compound's ~89% synthesis yield from 2-(trifluoromethyl)imidazo[1,2-a]pyridine [5] provides an economical entry point for multi-gram scale production. Process development teams can leverage the solid physical form for recrystallization purification method development, while the availability from multiple commercial suppliers (Hit2Lead, Fujifilm Wako, Leyan) ensures supply security during scale-up campaigns.

Application
Selection Property
Validation Focus
BTK inhibitor scaffold synthesis
C3‑bromo handle for Suzuki coupling
Cross‑coupling efficiency and target‑engagement assay context
mGluR2 PAM probe design
2‑CF₃ lipophilicity enhancement
CNS penetration model context and PAM activity review
Microwave‑assisted parallel library synthesis
Crystalline solid, consistent quality
Reproducible weighing and coupling across multiple batches
Process chemistry scale‑up
Crystallization and multi‑vendor supply
Recrystallization method development and supply continuity

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